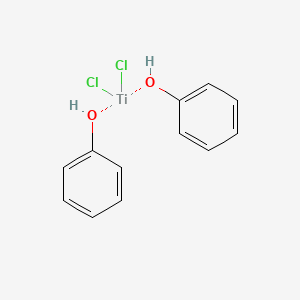
Dichlorodiphenoxytitanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dichlorodiphenoxytitanium is an organotitanium compound with the molecular formula C12H10Cl2O2Ti It is known for its unique structure, where titanium is coordinated with two chlorine atoms and two phenoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dichlorodiphenoxytitanium can be synthesized through the reaction of titanium tetrachloride (TiCl4) with phenol (C6H5OH) in the presence of a base. The reaction typically proceeds as follows:
TiCl4+2C6H5OH→TiCl2(OC6H5)2+2HCl
The reaction is carried out under an inert atmosphere to prevent moisture from interfering with the reaction. The product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes using larger reactors, maintaining strict control over reaction conditions, and employing efficient purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Dichlorodiphenoxytitanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form titanium dioxide (TiO2) and other by-products.
Reduction: It can be reduced to form lower oxidation state titanium compounds.
Substitution: The chlorine atoms can be substituted with other ligands, such as alkoxides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and oxygen (O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium alkoxides (NaOR) or amines (RNH2) are employed under controlled conditions.
Major Products
Oxidation: Titanium dioxide (TiO2) and phenol derivatives.
Reduction: Lower oxidation state titanium compounds.
Substitution: Titanium complexes with new ligands replacing the chlorine atoms.
Wissenschaftliche Forschungsanwendungen
Dichlorodiphenoxytitanium has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis, particularly in polymerization reactions.
Biology: Investigated for its potential use in bioinorganic chemistry due to its unique coordination properties.
Medicine: Explored for its potential in drug delivery systems and as a component in medical implants.
Industry: Utilized in the production of advanced materials, including coatings and composites.
Wirkmechanismus
The mechanism by which dichlorodiphenoxytitanium exerts its effects involves its ability to coordinate with various ligands and undergo redox reactions. The titanium center can interact with molecular targets, facilitating catalytic processes or forming stable complexes. The pathways involved include ligand exchange, electron transfer, and coordination chemistry.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Titanium Tetrachloride (TiCl4): A precursor to dichlorodiphenoxytitanium, used in various industrial processes.
Titanium Dioxide (TiO2): A common oxidation product, widely used as a pigment and in photocatalysis.
Titanium Alkoxides (Ti(OR)4): Similar coordination compounds with different ligands.
Uniqueness
This compound is unique due to its specific coordination environment, where titanium is bonded to both chlorine and phenoxy groups
Eigenschaften
CAS-Nummer |
2234-06-2 |
|---|---|
Molekularformel |
C12H12Cl2O2Ti |
Molekulargewicht |
306.99 g/mol |
IUPAC-Name |
dichlorotitanium;phenol |
InChI |
InChI=1S/2C6H6O.2ClH.Ti/c2*7-6-4-2-1-3-5-6;;;/h2*1-5,7H;2*1H;/q;;;;+2/p-2 |
InChI-Schlüssel |
KWOIDDOVDJYZLT-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC=C(C=C1)O.C1=CC=C(C=C1)O.Cl[Ti]Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


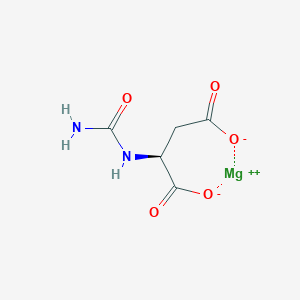
![methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15S,17S)-17-ethyl-16-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B13817720.png)
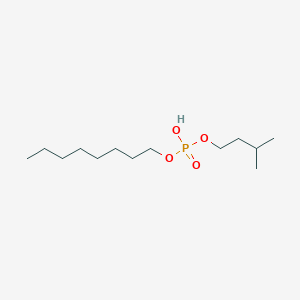
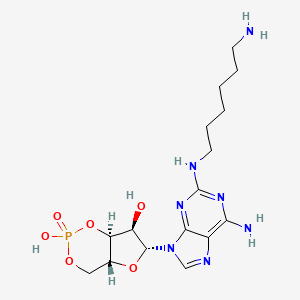
![bis[2-(2-hydroxyethoxy)ethyl] benzene-1,2-dicarboxylate](/img/structure/B13817737.png)
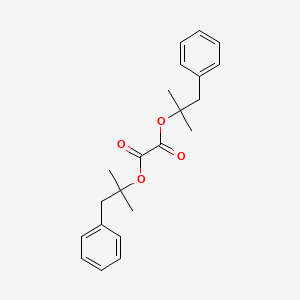
![1-[2-(dimethylamino)-3,4-dihydro-2H-pyridin-1-yl]ethanone](/img/structure/B13817751.png)
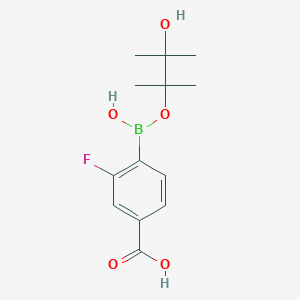



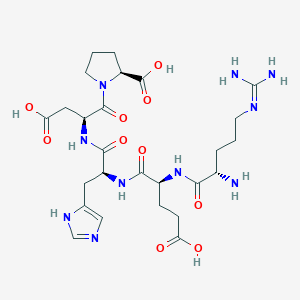
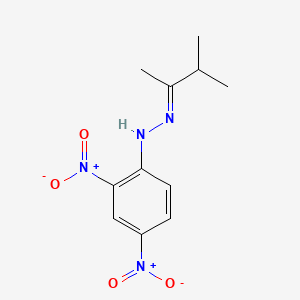
![Acetic acid, [(2,5-dihydroxy-4-methylphenyl)thio]-(9CI)](/img/structure/B13817798.png)
